
Ethyl 2-(3-phenylpropanamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-phenylpropanamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-phenylpropanamido)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with 3-phenylpropanoic acid chloride in the presence of a base, such as triethylamine, to yield the final product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-phenylpropanamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and the amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Hydrolysis using aqueous sodium hydroxide or nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Carboxylic acids and substituted amides.
Scientific Research Applications
Ethyl 2-(3-phenylpropanamido)thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-phenylpropanamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, the phenylpropanamido side chain can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of ethyl 2-(3-phenylpropanamido)thiazole-4-carboxylate.
2-Phenylthiazole: A simpler thiazole derivative with similar structural features.
Thiazole-4-carboxylate derivatives: Compounds with variations in the ester or amide groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylpropanamido side chain and the thiazole ring enhances its potential as a versatile molecule for various applications in research and industry.
Biological Activity
Ethyl 2-(3-phenylpropanamido)thiazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
This compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of thiazole derivatives with amides or amino acids in the presence of coupling agents. The compound can be synthesized through multi-step reactions that include:
- Formation of the thiazole ring.
- Introduction of the carboxylate group.
- Amide coupling with 3-phenylpropanamide.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Research indicates that thiazole derivatives can inhibit various enzymes involved in metabolic pathways, including those related to cancer progression and bacterial growth.
- Antimicrobial Activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis, suggesting that this compound may possess similar antimicrobial properties due to structural similarities with known inhibitors .
- Anticancer Potential : The compound has been evaluated for its ability to inhibit beta-catenin, a critical protein in colorectal cancer progression. In silico studies suggest it may interfere with the Wnt signaling pathway, which is often dysregulated in cancer .
Antimicrobial Activity
Compound | MIC (µg/ml) | Target |
---|---|---|
This compound | TBD | M. tuberculosis |
Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis H37Rv |
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, particularly those associated with colorectal cancer.
Compound | IC50 (µM) | Cancer Type |
---|---|---|
This compound | TBD | Colorectal Cancer |
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 ± 0.05 | M. tuberculosis |
Case Studies
- Colorectal Cancer Treatment : A study focused on two derivatives of ethyl 2-aminothiazole-4-carboxylate showed promising results in inhibiting beta-catenin activity, suggesting potential therapeutic applications in colorectal cancer management . These findings highlight the importance of structure modification in enhancing biological activity.
- Antimicrobial Efficacy : Another investigation into thiazole derivatives indicated a significant inhibitory effect on M. tuberculosis, establishing a link between structural features and antimicrobial potency . This reinforces the potential role of this compound as a candidate for further development against resistant strains.
Properties
IUPAC Name |
ethyl 2-(3-phenylpropanoylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-14(19)12-10-21-15(16-12)17-13(18)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCIMBPMTJOZRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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